Tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride
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Overview
Description
Tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C13H25ClN2O2 and its molecular weight is 276.81. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Sensing
The compound has been utilized in the synthesis of highly fluorescent scandium complexes for enantioselective sensing of chiral amino alcohols. A ligand displacement assay employing this complex enables accurate measurements of both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations, highlighting its potential in analytical chemistry (Liu, Pestano, & Wolf, 2008).
Molecular Structure Analysis
Another application involves the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, which was characterized through NMR spectroscopy and high-resolution mass spectrometry. Its structure was determined via single-crystal X-ray diffraction analysis, offering insights into the molecular structure of similar compounds (Moriguchi et al., 2014).
Water Oxidation Catalysis
Research has also explored the use of related compounds in the development of new families of Ru complexes for water oxidation. These complexes show promise in catalyzing oxygen evolution, a critical reaction for energy conversion and storage technologies (Zong & Thummel, 2005).
Antibacterial Agents
The compound's derivatives have been synthesized and evaluated for their antibacterial activities, leading to the identification of potent compounds with favorable in vitro and in vivo microbiological activity profiles. This underscores its potential in the development of new antibacterial agents (Bouzard et al., 1989).
Organic Synthesis
In organic synthesis, the compound has been involved in reactions leading to novel structures, such as the vinylfluoro group acting as an acetonyl cation equivalent under acidic conditions. This has implications for the synthesis of pipecolic acid derivatives and other complex organic molecules (Purkayastha et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-4-5-10-9-14-7-6-11(10)15;/h10-11,14H,4-9H2,1-3H3;1H/t10-,11+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZLJQQXMOLXDJ-DHXVBOOMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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